molecular formula C16H13N3O2 B4415634 2-(1H-indol-3-yl)-2-oxo-N-(2-pyridinylmethyl)acetamide

2-(1H-indol-3-yl)-2-oxo-N-(2-pyridinylmethyl)acetamide

Cat. No. B4415634
M. Wt: 279.29 g/mol
InChI Key: KSWFSAADVNPJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-2-oxo-N-(2-pyridinylmethyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively in scientific research. This compound has been shown to have potential applications in cancer treatment, as well as in the study of cell migration and invasion.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(2-pyridinylmethyl)acetamide involves the inhibition of IKKε, which is a member of the IKK family of kinases. IKKε is involved in the regulation of a number of cellular processes, including cell migration, invasion, and inflammation. Inhibition of IKKε by this compound has been shown to reduce the activity of downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
In addition to its effects on cancer cell migration and invasion, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the protein kinase TBK1, which is involved in the regulation of innate immune responses. This compound has also been shown to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-indol-3-yl)-2-oxo-N-(2-pyridinylmethyl)acetamide for lab experiments is its specificity for IKKε. This compound has been shown to have minimal effects on other members of the IKK family of kinases, which makes it a useful tool for studying the specific role of IKKε in cellular processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of IKKε in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-(1H-indol-3-yl)-2-oxo-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of more potent inhibitors of IKKε that could be used in cancer treatment. Another area of interest is the study of the role of IKKε in other cellular processes, such as inflammation and innate immunity. Finally, there is potential for the development of new applications for this compound in the study of other diseases and cellular processes.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(2-pyridinylmethyl)acetamide has been used in a variety of scientific research applications, including the study of cancer cell migration and invasion. This compound has been shown to inhibit the activity of the protein kinase IKKε, which is involved in the regulation of cell migration and invasion. Inhibition of IKKε by this compound has been shown to reduce the metastatic potential of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-15(13-10-18-14-7-2-1-6-12(13)14)16(21)19-9-11-5-3-4-8-17-11/h1-8,10,18H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWFSAADVNPJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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